![molecular formula C15H17N3OS B2772217 {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 412331-95-4](/img/structure/B2772217.png)
{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine” is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties . Another study described the design, synthesis, and characterization of a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles .Molecular Structure Analysis
The molecular structure of “this compound” includes several functional groups. It contains a total of 51 bonds, including 31 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 2 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amide (aromatic), 1 tertiary amine (aromatic), and 1 Thiophene .Applications De Recherche Scientifique
Dopamine D2 Receptor Ligands
Dopamine D2 receptor (D2R) ligands, including compounds with structures similar to "{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine," are crucial in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophoric features for high D2R affinity include aromatic moieties, cyclic amines, and lipophilic fragments, indicating the potential of such compounds in developing therapeutics targeting the dopaminergic pathway Jůza et al., 2022.
Piperazine Derivatives in Therapeutics
Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including as antipsychotic, antihistamine, anticancer, and anti-inflammatory agents. Their versatility in drug design is underscored by modifications to the piperazine nucleus, which significantly affect the pharmacokinetic and pharmacodynamic profiles of these molecules, highlighting their importance in rational drug design Rathi et al., 2016.
Anti-Mycobacterial Activity
Piperazine and its analogues play a vital role in developing anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This illustrates the compound's utility in addressing global health challenges related to tuberculosis Girase et al., 2020.
DNA Minor Groove Binders
Compounds similar in structure to "this compound" have been explored as DNA minor groove binders. For instance, Hoechst 33258, a known minor groove binder, highlights the potential of such compounds in molecular biology for DNA interaction studies, which could be extended to therapeutic applications targeting DNA interactions Issar & Kakkar, 2013.
Advanced Oxidation Processes for Degradation
The efficacy of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds, such as piperazine derivatives, emphasizes their potential environmental applications. This includes the treatment of water contaminated with toxic nitrogen-containing organic compounds, underscoring the importance of understanding these compounds' chemical behavior in environmental contexts Bhat & Gogate, 2021.
Mécanisme D'action
Target of Action
The primary target of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound may also interact with dopamine D2 receptors and serotonin 5-HT2A receptors .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit potent inhibitory activity against AChE . The compound’s interaction with AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition . It also exhibits antagonistic activity against D2 and 5-HT2A receptors .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a crucial role in learning and memory . The antagonism of D2 and 5-HT2A receptors can modulate dopamine and serotonin neurotransmission, respectively .
Result of Action
The inhibition of AChE and the antagonism of D2 and 5-HT2A receptors can lead to various molecular and cellular effects. For instance, the increase in ACh levels can enhance cognitive functions . The modulation of dopamine and serotonin neurotransmission can also have effects on mood and cognition .
Propriétés
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAUNMJQFAJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

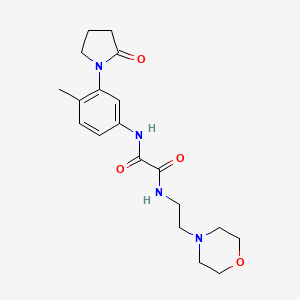
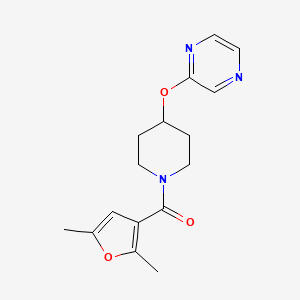
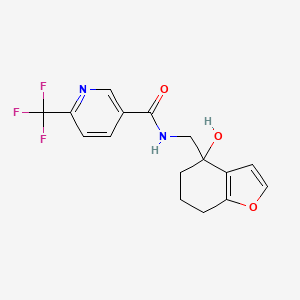
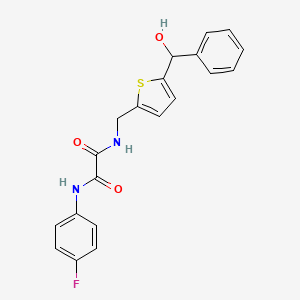
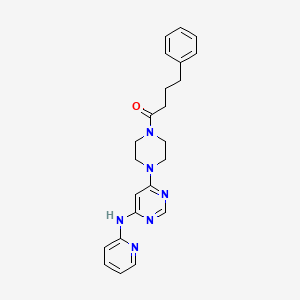
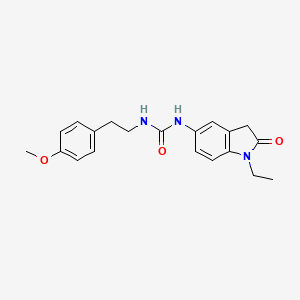
![8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2772145.png)


![1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2772149.png)



![N-(4-chloro-2-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2772156.png)